molecular formula C8H14N2O B3030918 diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide CAS No. 105786-39-8

diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide

Cat. No.: B3030918
CAS No.: 105786-39-8
M. Wt: 154.21 g/mol
InChI Key: VDCVNVOMIJJJJO-UHFFFAOYSA-N
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Description

Diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclo[2.2.1]heptane framework, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core.

    Functionalization: Introduction of the amino group at the 3-position and the carboxylic acid group at the 2-position.

    Amidation: Conversion of the carboxylic acid to the corresponding amide.

The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the carboxylic acid amide to the corresponding amine.

    Substitution: Nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and substituted amides .

Scientific Research Applications

Diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its diverse effects .

Comparison with Similar Compounds

Similar Compounds

  • Diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid
  • Diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid

Uniqueness

Diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide is unique due to its specific functional groups and rigid structure, which confer distinct reactivity and binding properties compared to similar compounds .

Properties

IUPAC Name

3-aminobicyclo[2.2.1]heptane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCVNVOMIJJJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70547699
Record name 3-Aminobicyclo[2.2.1]heptane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105786-39-8
Record name 3-Aminobicyclo[2.2.1]heptane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide
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diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide
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diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide
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diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide
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diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide
Reactant of Route 6
diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide

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